molecular formula C9H14O3 B8584406 2-Methyl-1,6-dioxaspiro[4.4]nonane-2-carbaldehyde CAS No. 88664-54-4

2-Methyl-1,6-dioxaspiro[4.4]nonane-2-carbaldehyde

Cat. No. B8584406
Key on ui cas rn: 88664-54-4
M. Wt: 170.21 g/mol
InChI Key: IZADNTJCOHOYNB-UHFFFAOYSA-N
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Patent
US04410354

Procedure details

To a cooled and stirred solution of 8.80 g of 85% m-chloroperbenzoic acid in 120 ml of methylene chloride was added 6.16 g of 8-methyl-1,6-dioxaspiro[4.5]dec-7-ene in 20 ml of methylene chloride. The exothermic reaction was kept below 15° C. After 15 minutes, the mixture was poured into 600 ml of saturated potassium carbonate. The resulting organic layer was then washed with aqueous base, dried and distilled to yield 4.37 g of the desired product as a colorless liquid, b.p. 65°-70° C. (1 torr.).
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
6.16 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
600 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClC1C=CC=C(C(OO)=[O:9])C=1.[CH3:12][C:13]1[CH2:22][CH2:21][C:16]2([O:20][CH2:19][CH2:18][CH2:17]2)[O:15][CH:14]=1.C(=O)([O-])[O-].[K+].[K+]>C(Cl)Cl>[CH3:12][C:13]1([CH:14]=[O:9])[CH2:22][CH2:21][C:16]2([CH2:17][CH2:18][CH2:19][O:20]2)[O:15]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
8.8 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
120 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
6.16 g
Type
reactant
Smiles
CC1=COC2(CCCO2)CC1
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
600 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To a cooled
CUSTOM
Type
CUSTOM
Details
The exothermic reaction
CUSTOM
Type
CUSTOM
Details
was kept below 15° C
WASH
Type
WASH
Details
The resulting organic layer was then washed with aqueous base
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1(OC2(CC1)OCCC2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.37 g
YIELD: CALCULATEDPERCENTYIELD 64.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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